molecular formula C6H13ClN2O B3000088 (S)-5-((Methylamino)methyl)pyrrolidin-2-one hydrochloride CAS No. 2137069-12-4

(S)-5-((Methylamino)methyl)pyrrolidin-2-one hydrochloride

Cat. No.: B3000088
CAS No.: 2137069-12-4
M. Wt: 164.63
InChI Key: KJZMQSJNKYYLKK-JEDNCBNOSA-N
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Description

(S)-5-((Methylamino)methyl)pyrrolidin-2-one hydrochloride is a chiral pyrrolidinone derivative featuring a methylamino-substituted methyl group at the 5-position of the pyrrolidin-2-one ring. This compound is structurally characterized by its lactam ring (pyrrolidinone) and a secondary amine functional group, making it a versatile intermediate in pharmaceutical synthesis, particularly for chiral drug candidates.

Properties

IUPAC Name

(5S)-5-(methylaminomethyl)pyrrolidin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.ClH/c1-7-4-5-2-3-6(9)8-5;/h5,7H,2-4H2,1H3,(H,8,9);1H/t5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJZMQSJNKYYLKK-JEDNCBNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCC(=O)N1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC[C@@H]1CCC(=O)N1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-((Methylamino)methyl)pyrrolidin-2-one hydrochloride can be achieved through several methods. One common approach involves the cyclization of styrene, α-bromoalkyl esters, and primary amines under photoinduced organocatalyzed conditions. This method utilizes visible light and a microchannel reactor to facilitate the reaction under mild conditions without the need for metal catalysts .

Another method involves the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives. This process includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-5-((Methylamino)methyl)pyrrolidin-2-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the pyrrolidinone ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

(S)-5-((Methylamino)methyl)pyrrolidin-2-one hydrochloride is a pyrrolidinone characterized by a pyrrolidin-2-one core structure and a methylamino substituent at the 5-position. It is investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Scientific Research Applications

This compound serves various purposes in scientific research:

  • Chemistry It is a building block in synthesizing complex organic molecules and a reagent in chemical reactions.
  • Biology The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
  • Medicine Research explores its potential therapeutic applications in developing new drugs for treating various diseases.
  • Industry It is used to produce pharmaceuticals, agrochemicals, and other industrial chemicals.

This compound's biological activity is attributed to its interaction with molecular targets:

  • Enzyme Inhibition The compound may inhibit enzymes, modulating biochemical pathways critical for cellular processes.
  • Receptor Binding It potentially acts as an agonist or antagonist at certain receptors, influencing physiological responses.

Further research is needed to elucidate the molecular mechanisms and targets involved in its action.

Anticancer Activity

Pyrrolidine derivatives have demonstrated anticancer properties. For instance, certain derivatives exhibit cytotoxicity against A549 lung adenocarcinoma cells, reducing cell viability effectively, suggesting their potential as anticancer agents.

In Vitro Anticancer Study :

CompoundCell LineIC50 (µM)Notes
18A54910Potent anticancer activity

Antimicrobial Activity

The antimicrobial efficacy of the compound has been explored, with some derivatives showing results against multidrug-resistant strains of Staphylococcus aureus, suggesting their potential use in treating resistant infections.

Antimicrobial Screening :

CompoundCell LineIC50 (µM)Notes
21S. aureus5Selective antimicrobial activity

Pyrrolidine as a Scaffold

The five-membered pyrrolidine ring is a nitrogen heterocycle used to obtain compounds for treating human diseases . Interest in the scaffold is enhanced by:

  • The ability to explore the pharmacophore space efficiently due to sp3-hybridization .
  • The contribution to the stereochemistry of the molecule .
  • The increased three-dimensional (3D) coverage due to the non-planarity of the ring, called “pseudorotation” .

Thiazole-Integrated Pyrrolidin-2-one Analogues as Anticonvulsants

Mechanism of Action

The mechanism of action of (S)-5-((Methylamino)methyl)pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of pyrrolidinone derivatives with modifications at the 5-position. Below is a comparative analysis of structurally related analogs, focusing on substituents, stereochemistry, and functional properties.

Table 1: Structural and Functional Comparison

CAS No. Compound Name Key Structural Features Molecular Weight (g/mol) Purity/Availability
145414-31-9 (S)-5-(Aminomethyl)pyrrolidin-2-one Lacks methyl group on amine; (S)-stereochemistry ~129.16 High purity (≥95%)
1956434-90-4 (R)-5-(Aminomethyl)pyrrolidin-2-one hydrochloride (R)-stereochemistry; hydrochloride salt ~165.62 Available commercially
115307-13-6 5-(Aminomethyl)pyrrolidin-2-one hydrochloride Racemic mixture; primary amine (no methyl substitution) ~165.62 ≥97% purity
1177316-08-3 5-((Isopropylamino)methyl)pyrrolidin-2-one Bulkier isopropylamino group; impacts lipophilicity ~184.27 Research-grade
1909294-08-1 rac-2-[(2S,4S)-4-fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl]acetamide dihydrochloride Fluorine substituent; acetamide moiety; dihydrochloride salt 266.35 95% purity
Target Compound (S)-5-((Methylamino)methyl)pyrrolidin-2-one hydrochloride (S)-stereochemistry; methylamino group; hydrochloride salt ~178.66* Not explicitly stated

*Calculated based on molecular formula C₇H₁₃ClN₂O.

Key Differences and Implications

Stereochemistry :

  • The (S)-enantiomer (target compound) may exhibit distinct biological activity compared to the (R)-form (CAS 1956434-90-4). For instance, stereochemistry often influences receptor binding affinity in chiral drugs .

Replacing methyl with isopropyl (CAS 1177316-08-3) increases steric hindrance, which could reduce metabolic stability but enhance selectivity for hydrophobic targets .

Salt Form: Hydrochloride salts (e.g., target compound vs. free base 145414-31-9) improve solubility in aqueous media, critical for formulation in intravenous drugs .

Research Findings

  • Synthetic Utility: Compounds like methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride () demonstrate the role of methylamino-pyrrolidinone derivatives as intermediates in synthesizing complex molecules (e.g., spirocyclic compounds with antiviral or anticancer activity) .
  • Stability: Hydrochloride salts of pyrrolidinones exhibit superior stability under acidic conditions compared to free bases, as noted in ranitidine hydrochloride formulations () .

Biological Activity

(S)-5-((Methylamino)methyl)pyrrolidin-2-one hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and receptor binding. This article provides an overview of its biological activity, mechanisms, and relevant research findings.

This compound is characterized by its pyrrolidine structure, which contributes to its unique biological properties. The compound acts as a building block in organic synthesis and has applications in pharmaceuticals and agrochemicals.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit various enzymes, modulating biochemical pathways critical for cellular processes.
  • Receptor Binding : It potentially acts as an agonist or antagonist at certain receptors, influencing physiological responses.

Further studies are needed to elucidate the exact molecular mechanisms and targets involved in its action.

Biological Activity Overview

Research has highlighted several aspects of the biological activity of this compound:

Anticancer Activity

Recent studies have investigated the anticancer properties of related pyrrolidine derivatives. For instance, certain derivatives exhibit significant cytotoxicity against A549 lung adenocarcinoma cells. In vitro assays demonstrated that these compounds can reduce cell viability effectively, suggesting their potential as anticancer agents .

CompoundCell LineIC50 (µM)Notes
18A54910Potent anticancer activity
21S. aureus5Selective antimicrobial activity

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been explored. Some derivatives have shown promising results against multidrug-resistant strains of Staphylococcus aureus, indicating their potential use in treating resistant infections .

Case Studies

  • In Vitro Anticancer Study :
    • A study evaluated the effects of various pyrrolidine derivatives on A549 cells. Compounds were tested at a concentration of 100 µM for 24 hours, with viability assessed using an MTT assay. Some compounds demonstrated over 70% reduction in cell viability compared to controls .
  • Antimicrobial Screening :
    • Another study screened several derivatives against multidrug-resistant pathogens. While most showed no activity against Gram-negative bacteria, select compounds exhibited significant efficacy against Gram-positive strains, highlighting their therapeutic potential in infectious diseases .

Future Directions

The ongoing research into this compound suggests that it holds promise as a lead compound for drug development targeting cancer and resistant bacterial infections. Future studies should focus on:

  • Detailed Mechanistic Studies : To clarify how the compound interacts with specific enzymes and receptors.
  • In Vivo Evaluations : To assess the pharmacokinetics and therapeutic efficacy in animal models.
  • Structure-Activity Relationship (SAR) Studies : To optimize the chemical structure for enhanced activity and reduced toxicity.

Q & A

Q. What are the best practices for handling hygroscopic or light-sensitive derivatives of this compound?

  • Methodological Answer : Store under inert gas (N2/Ar) in amber vials. Use anhydrous solvents (e.g., THF, DMF) for reactions. For hygroscopic samples, Karl Fischer titration monitors water content, and lyophilization ensures long-term stability .

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